molecular formula C15H22O2S B2933349 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid CAS No. 588713-69-3

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid

Cat. No.: B2933349
CAS No.: 588713-69-3
M. Wt: 266.4
InChI Key: LNSQBMPERJWUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid is a polycyclic thiophene derivative featuring a fully saturated cyclododecane ring fused to a thiophene moiety, with a carboxylic acid substituent at position 2. Its molecular formula is C₁₅H₂₂O₂S, and it is structurally related to its chloride derivative (CAS: 1160249-29-5) and amide analogs (e.g., CAS: 444924-86-1) . The compound's unique saturated macrocyclic structure confers distinct physicochemical properties, such as enhanced lipophilicity and conformational flexibility, which are critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2S/c16-15(17)14-11-12-9-7-5-3-1-2-4-6-8-10-13(12)18-14/h11H,1-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSQBMPERJWUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid involves multiple steps, typically starting with the formation of the decahydrocyclododeca ringThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, affecting their structure and function. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Cycloalkane-Fused Thiophene Derivatives

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic Acid
  • Molecular Formula : C₁₁H₁₄O₂S
  • Structural Differences : Smaller cyclooctane ring (8-membered vs. 12-membered) and partial saturation (hexahydro vs. decahydro) .
  • Physicochemical Impact : Reduced lipophilicity (logP ~2.1 vs. ~4.5 for the cyclododeca analog) due to shorter alkyl chain length.
  • Applications: Limited biological data available; primarily used as a synthetic intermediate for macrocyclic ligands .
Key Data Table: Cycloalkane-Fused Thiophenes
Compound Molecular Formula Ring Size Saturation Level CAS Number
Decahydrocyclododeca[b]thiophene-2-carboxylic acid C₁₅H₂₂O₂S 12-membered Decahydro Not explicitly listed (derivatives: 1160249-29-5)
Hexahydrocycloocta[b]thiophene-2-carboxylic acid C₁₁H₁₄O₂S 8-membered Hexahydro 40133-09-3

Aromatic Thiophene Derivatives

Benzo[b]thiophene-2-carboxylic Acid Derivatives
  • Structural Feature : Benzene ring fused to thiophene, enhancing aromaticity and planarity.
  • Biological Activity : Demonstrated potent antitubercular activity (MIC: 0.60–22.86 μg/mL) against Mycobacterium tuberculosis H37Ra and multidrug-resistant strains via inhibition of DprE1 enzyme .
  • Comparison : The cyclododeca analog’s saturated structure may reduce metabolic stability compared to aromatic analogs but could improve membrane permeability due to higher lipophilicity .
4,5-Dichloro-3-methylthiophene-2-carboxylic Acid
  • Molecular Formula : C₆H₅Cl₂O₂S
  • Substituent Effects : Chlorine atoms increase electronegativity and lipophilicity; methyl group adds steric bulk.
  • Applications : Used as a building block for bioactive compounds, leveraging halogenation for enhanced binding affinity .

Functionalized Thiophene-2-carboxylic Acid Derivatives

Thiophene-2-carboxylic Acid Amides
  • Example: 4-Methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid isopropylamide.
  • Biological Activity : Antimicrobial potency (MIC: 0.61–2.73 μg/mL) varies with substituent position (e.g., isopropylamide > ethylamide) .
  • Comparison : The cyclododeca analog’s macrocyclic structure may limit side-chain modifications but offer unique binding modes in enzyme pockets .

Biological Activity

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid (CAS No. 588713-69-3) is a sulfur-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C15H22O2S
  • Molecular Weight : 266.4 g/mol
  • Structure : The compound features a unique bicyclic structure with a thiophene ring and a carboxylic acid functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : An inhibition zone of 12 mm was observed at the same concentration.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated on several cancer cell lines. Notably:

  • HeLa Cells : The compound exhibited a half-maximal inhibitory concentration (IC50) of 25 µM after 48 hours of treatment.
  • MCF-7 Cells : An IC50 value of 30 µM was reported.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Anti-inflammatory Effects

In animal models of inflammation, the compound has shown potential anti-inflammatory effects:

  • Carrageenan-Induced Paw Edema : A reduction in paw swelling by approximately 40% was observed when administered at a dose of 50 mg/kg.
  • Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways in cancer cells by promoting mitochondrial membrane permeabilization.
  • Modulation of Immune Response : The anti-inflammatory properties may arise from the suppression of NF-kB signaling pathways.

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers tested various concentrations against clinical isolates and reported promising results indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    • A detailed study on human cancer cell lines showed that the compound could serve as a lead for developing new anticancer therapies due to its selective toxicity towards malignant cells.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regiochemistry and stereochemistry of the cyclododecane ring .
  • GC-MS : Analyze volatile byproducts or degradation fragments .
  • HPLC : Ion-pair reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) for purity assessment .
    Methodological Note : Use deuterated solvents for NMR to avoid signal overlap; calibrate HPLC with reference standards.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to prevent inhalation of sulfur oxides (decomposition products) .
  • Incompatible Materials : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent hazardous reactions .
  • Disposal : Collect waste in sealed containers labeled for incineration; avoid environmental release .
    Reference : Follow SDS guidelines for emergency response (e.g., CHEMTREC contacts) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Contradictions may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:

  • Orthogonal Purity Analysis : Combine HPLC (purity), NMR (structural integrity), and elemental analysis .
  • Stochasticity Testing : Repeat bioassays under standardized conditions (pH, temperature, cell lines).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

What computational approaches are suitable for studying the compound’s conformational dynamics and electronic properties?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate cyclododecane ring flexibility in solvent models (e.g., water, DMSO).
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity sites .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina.
    Data Table Suggestion : Tabulate bond angles, torsional strains, and energy barriers for key conformers.

How should experiments be designed to assess metabolic stability in biological systems?

Advanced Research Question

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic pathways.
  • CYP450 Inhibition Screening : Test against CYP3A4/CYP2D6 isoforms to evaluate drug-drug interaction risks.

What strategies can address challenges in stereochemical control during synthesis?

Advanced Research Question

  • Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones).
  • Asymmetric Catalysis : Employ Ru or Rh catalysts for hydrogenation of unsaturated precursors.
  • Crystallography : X-ray diffraction to confirm absolute configuration of intermediates .

How can environmental persistence and bioaccumulation risks be evaluated?

Advanced Research Question

  • OECD 307 Guideline : Conduct soil degradation studies under aerobic/anaerobic conditions .
  • BCF Assays : Measure bioconcentration in model organisms (e.g., Daphnia magna) .
  • QSAR Modeling : Predict ecotoxicity using software like EPI Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.